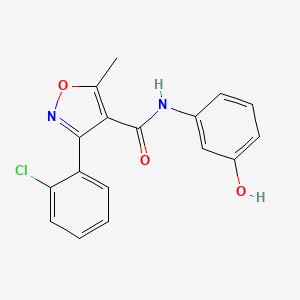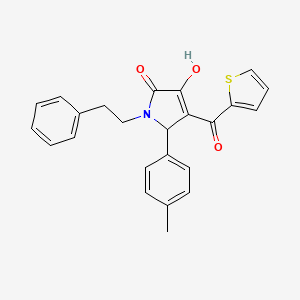![molecular formula C24H27N3O5 B11514835 2-{[5-(3-Nitrophenyl)furan-2-yl]methylidene}-1,3-di(piperidin-1-yl)propane-1,3-dione](/img/structure/B11514835.png)
2-{[5-(3-Nitrophenyl)furan-2-yl]methylidene}-1,3-di(piperidin-1-yl)propane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-BIS(PIPERIDIN-1-YL)PROPANE-1,3-DIONE is a complex organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-BIS(PIPERIDIN-1-YL)PROPANE-1,3-DIONE typically involves the condensation of 5-(3-nitrophenyl)furan-2-carbaldehyde with 1,3-bis(piperidin-1-yl)propane-1,3-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-BIS(PIPERIDIN-1-YL)PROPANE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The furan ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, acids, and bases.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Reduced furan derivatives.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
2-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-BIS(PIPERIDIN-1-YL)PROPANE-1,3-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for antimicrobial agents.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-BIS(PIPERIDIN-1-YL)PROPANE-1,3-DIONE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with bacterial enzymes, leading to the inhibition of bacterial growth. The furan ring can also interact with cellular components, disrupting normal cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione
- 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives
Uniqueness
2-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-BIS(PIPERIDIN-1-YL)PROPANE-1,3-DIONE is unique due to its specific structural features, such as the presence of both a furan ring and a nitro group, which contribute to its distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C24H27N3O5 |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
2-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-1,3-di(piperidin-1-yl)propane-1,3-dione |
InChI |
InChI=1S/C24H27N3O5/c28-23(25-12-3-1-4-13-25)21(24(29)26-14-5-2-6-15-26)17-20-10-11-22(32-20)18-8-7-9-19(16-18)27(30)31/h7-11,16-17H,1-6,12-15H2 |
InChI Key |
GYEDUYZWFYFROD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)N4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B11514759.png)
![1,3-dimethyl-8-(3-methylphenyl)-7-(thiophen-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11514769.png)
![N-[2-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]naphthalene-1-carboxamide](/img/structure/B11514770.png)
![3-[4-(Adamantan-1-YL)piperazin-1-YL]-1-[4-(chlorodifluoromethoxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B11514771.png)
![N-{4-[2-(4-ethylphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}acetamide](/img/structure/B11514774.png)


![8-(2-methoxybenzyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11514790.png)
![1-[4-cyclohexyl-5-(1H-indol-3-yl)-1-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B11514796.png)
![3-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11514799.png)
![1-benzyl-N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-1H-benzimidazol-2-amine](/img/structure/B11514800.png)
![4-(6-Amino-5-cyano-3-propyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl thiophene-2-carboxylate](/img/structure/B11514804.png)
![1-{5-[(Benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-3-phenylurea](/img/structure/B11514808.png)
![(3E)-5-(3,4-dimethylphenyl)-3-(5H-indeno[1,2-b]pyridin-5-ylidene)furan-2(3H)-one](/img/structure/B11514809.png)
